(E)-3-(6-Methylpyridin-2-YL)acrylic acid
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Overview
Description
(E)-3-(6-Methylpyridin-2-YL)acrylic acid is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a methyl group at the 6-position and an acrylic acid moiety at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(6-Methylpyridin-2-YL)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 6-methyl-2-pyridinecarboxaldehyde and malonic acid.
Knoevenagel Condensation: The key step in the synthesis is the Knoevenagel condensation reaction, where 6-methyl-2-pyridinecarboxaldehyde reacts with malonic acid in the presence of a base such as piperidine or pyridine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol.
Decarboxylation: The resulting product undergoes decarboxylation to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(6-Methylpyridin-2-YL)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the acrylic acid moiety to the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
(E)-3-(6-Methylpyridin-2-YL)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-3-(6-Methylpyridin-2-YL)acrylic acid involves its interaction with specific molecular targets. The acrylic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the pyridine ring can engage in π-π stacking and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-Pyridyl)acrylic acid: Similar structure but lacks the methyl group at the 6-position.
6-Methyl-2-pyridinecarboxylic acid: Similar structure but lacks the acrylic acid moiety.
2-Acrylpyridine: Similar structure but lacks the methyl group at the 6-position.
Uniqueness
(E)-3-(6-Methylpyridin-2-YL)acrylic acid is unique due to the presence of both the methyl group at the 6-position and the acrylic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-3-(6-methylpyridin-2-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7-3-2-4-8(10-7)5-6-9(11)12/h2-6H,1H3,(H,11,12)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDFMVILQPHNQE-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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